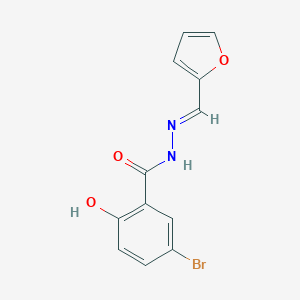

(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide” is likely an organic compound that contains a furan ring, a bromine atom, a hydrazide group, and a hydroxy group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where both nitrogen atoms are also bound to a carbonyl group (C=O) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a bromine atom, a hydrazide group, and a hydroxy group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the bromine atom, and the hydrazide and hydroxy groups . The furan ring is known to be reactive due to the presence of the electron-rich oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups . For example, the presence of a bromine atom could increase the molecular weight and potentially influence the compound’s reactivity .科学研究应用

Antibacterial Activity

Furan derivatives, including “(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide”, have been recognized for their significant antibacterial activity . They have been used to create numerous innovative antibacterial agents, which are particularly effective against both gram-positive and gram-negative bacteria .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them powerful tools in the fight against bacterial strain-caused infection . They are being used to develop new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Organic Synthesis

The compound has been used in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . This methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .

Biomass Conversion

The compound has been used in the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF), a valuable chemical precursor . This process demonstrates the feasibility of converting biomass into valuable chemical precursors .

Green Chemistry

The compound has been used in the synthesis of novel compounds through green chemistry principles . The successful execution of this methodology emphasizes the importance of sustainability and efficiency in chemical processes .

Furan Derivatives Synthesis

Furan derivatives are synthesized from biomass and have been efficiently catalyzed to produce a diverse range of small-molecule platform compounds . These compounds exhibit considerable chemical reactivity, making them useful in various applications .

作用机制

Target of Action

It’s known that furan derivatives have been widely used in the synthesis of various pharmaceuticals . They have shown potential in the treatment of various diseases, including viral infections, parasitic diseases, malaria, cancer, and tumors .

Mode of Action

They can also bind to receptors, altering their function and leading to changes in cellular activity .

Biochemical Pathways

For instance, they can affect the synthesis of proteins, the regulation of gene expression, and the metabolism of other compounds .

Pharmacokinetics

Furan derivatives are generally known for their good bioavailability due to their ability to form stable complexes with biological targets .

Result of Action

Furan derivatives have been reported to exhibit various biological activities, including antiviral, antiparasitic, antimalarial, anticancer, and antitumor effects .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXZIALXQYYFQZ-VGOFMYFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)